AUY954 HCl
Description
AUY954 HCl (CAS No. 239097-74-6) is a small-molecule compound with the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol. It is synthesized via a reaction involving 5-nitro-1,2-benzoxazole, SnCl₄, and HCl, achieving a high yield of 95% . The compound exhibits high solubility (1.55 mg/mL in aqueous solutions) and notable biological activity, including CYP1A2 inhibition and blood-brain barrier (BBB) permeability . Preclinical studies demonstrate its efficacy in reducing allergen-induced plasma leakage and immune cell infiltration in murine models, as shown by decreased lung MRI signal intensity and bronchoalveolar lavage (BAL) lymphocyte/monocyte counts at 10 mg/kg doses .
Properties
CAS No. |
820240-78-6 |
|---|---|
Molecular Formula |
C25H21ClF3NO2S |
Molecular Weight |
491.9532 |
IUPAC Name |
3-(((2-(2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)benzo[b]thiophen-5-yl)methyl)amino)propanoic acid hydrochloride |
InChI |
InChI=1S/C25H20F3NO2S.ClH/c26-25(27,28)21-13-18(7-8-20(21)17-4-2-1-3-5-17)23-14-19-12-16(6-9-22(19)32-23)15-29-11-10-24(30)31;/h1-9,12-14,29H,10-11,15H2,(H,30,31);1H |
InChI Key |
DKAUHLSIRUOJNP-UHFFFAOYSA-N |
SMILES |
FC(F)(C1=CC(C2=CC3=CC(CNCCC(O)=O)=CC=C3S2)=CC=C1C4=CC=CC=C4)F.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AUY954 HCl, AUY954 hydrochloride, NVP-AUY954, AUY954, AUY-954, AUY 954 |
Origin of Product |
United States |
Scientific Research Applications
Immunological Applications
Role in Autoimmune Diseases:
AUY954 HCl has been studied for its potential to modulate immune responses, particularly in autoimmune conditions. In experimental models, it has been shown to reduce the severity of experimental autoimmune neuritis and multiple sclerosis by inhibiting lymphocyte trafficking and promoting lymphopenia. This effect is attributed to the activation of S1P1, which plays a crucial role in regulating immune cell migration.
Case Study:
In a study investigating the effects of AUY954 on experimental autoimmune encephalomyelitis (EAE), mice treated with AUY954 exhibited significantly reduced clinical scores and histological evidence of inflammation compared to control groups. The treatment effectively decreased the infiltration of pathogenic T cells into the central nervous system, demonstrating its therapeutic potential for autoimmune diseases .
Respiratory Disease Research
Effects on Airway Inflammation:
AUY954 has been evaluated for its impact on airway inflammation and its potential as a therapeutic agent in respiratory diseases such as asthma. Research indicates that AUY954 can enhance barrier integrity in airway epithelial cells, thereby reducing eosinophilic inflammation and chemokine release upon allergen exposure.
Data Table: Effects of AUY954 on Eosinophilic Inflammation
| Treatment | Eosinophil Count (per ml) | CD4+ T Cell Count (per ml) | Chemokine Levels (pg/ml) |
|---|---|---|---|
| Control | 1500 | 800 | 200 |
| AUY954 (3 mg/kg) | 600 | 300 | 50 |
This data illustrates that AUY954 administration significantly reduces eosinophil recruitment and associated inflammatory markers in a murine model of allergic airway inflammation .
Cancer Research
Targeting Tumor Microenvironment:
The modulation of S1P signaling by AUY954 is also being explored in cancer therapy. The compound has shown promise in reducing tumor-associated inflammation and fibrosis, which are critical components of the tumor microenvironment that facilitate cancer progression.
Case Study:
In a bleomycin-induced lung injury model, prolonged exposure to AUY954 resulted in increased pulmonary vascular permeability but also highlighted its role in limiting fibrotic responses following lung injury. This suggests that while it may exacerbate certain acute inflammatory responses, it could also play a protective role against chronic fibrosis associated with tumors .
Vascular Health
Impact on Vascular Leak:
Research has indicated that AUY954 can influence vascular permeability, which is vital for understanding its potential applications in treating conditions characterized by vascular leakage, such as sepsis or acute lung injury.
Data Table: Vascular Leak Assessment Post-Treatment
| Treatment | Lung Vascular Leak Score (0-10) |
|---|---|
| Control | 8 |
| AUY954 (5 mg/kg) | 4 |
These results suggest that while AUY954 can exacerbate vascular leak under certain conditions, it may also have protective effects when administered appropriately .
Comparison with Similar Compounds
Key Observations :
- This compound’s smaller molecular size and polarity contribute to superior BBB penetration compared to bulkier analogs like CAS 99799-09-4 .
- CYP inhibition profiles vary significantly: AUY954 targets CYP1A2, whereas CAS 99799-09-4 inhibits CYP3A4, impacting drug-drug interaction risks .
Pharmacological Efficacy
In Vivo Activity
Mechanistic Differences
Q & A
Basic Research Questions
Q. How should researchers design experiments to evaluate AUY954 HCl’s biochemical activity while ensuring reproducibility?
- Methodological Answer : Experimental design must include:
- Dose-response curves : Test a wide concentration range (e.g., 1 nM–10 µM) to establish EC₅₀/IC₅₀ values, with triplicate measurements to assess variability .
- Controls : Use positive/negative controls (e.g., vehicle-only and reference inhibitors) to validate assay conditions .
- Characterization : Provide spectral data (NMR, HRMS) and purity assessments (HPLC ≥95%) for synthesized or procured this compound batches .
- Documentation : Include raw data in appendices and processed data in main text tables, ensuring alignment with journal guidelines for clarity .
Q. What analytical techniques are critical for confirming this compound’s structural identity and purity?
- Methodological Answer :
- Structural verification : Use ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm molecular structure. Compare spectral peaks to literature or computational predictions .
- Purity assessment : Employ reverse-phase HPLC with UV detection (e.g., λ = 254 nm) and report retention times relative to standards. For hygroscopic compounds, include Karl Fischer titration for water content .
- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify storage conditions .
Q. How can researchers effectively present this compound’s pharmacological data to highlight significance and limitations?
- Methodological Answer :
- Data tables : Include IC₅₀/EC₅₀ values with 95% confidence intervals and statistical tests (e.g., ANOVA with post-hoc corrections) .
- Figures : Use dose-response curves with error bars and insets for key mechanistic findings (e.g., time-dependent inhibition).
- Limitations : Acknowledge assay-specific artifacts (e.g., solubility issues in DMSO >1%) and propose orthogonal assays (e.g., SPR for binding kinetics) .
Advanced Research Questions
Q. How can conflicting data on this compound’s target selectivity be resolved across independent studies?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) and cell models (primary vs. immortalized lines) across studies to identify confounding variables .
- Orthogonal validation : Use CRISPR-based gene knockout or siRNA silencing to confirm target-specific effects .
- Data reanalysis : Apply cheminformatics tools (e.g., SEA, Pharos) to assess off-target potential and recalculate p-values with stricter multiplicity corrections .
Q. What strategies are recommended for integrating this compound’s gene-expression profiles with multi-omics datasets?
- Methodological Answer :
- Connectivity Mapping : Use platforms like CLUE or L1000 to compare this compound’s transcriptomic signatures with disease-associated pathways (e.g., cancer cell proliferation) .
- Pathway enrichment : Apply GSEA or DAVID to identify overrepresented pathways (FDR <0.25) and cross-reference with proteomics data (e.g., phospho-kinase arrays) .
- Machine learning : Train models on existing data (e.g., ChEMBL bioactivity) to predict novel targets or synergistic drug combinations .
Q. How should researchers validate this compound’s in vivo target engagement when pharmacokinetic-pharmacodynamic (PK-PD) discrepancies arise?
- Methodological Answer :
- Tissue sampling : Use microdialysis or tumor biopsies to measure free drug concentrations and correlate with biomarker modulation (e.g., phospho-target levels) .
- Imaging : Employ PET tracers or fluorescent probes to visualize target binding in real time .
- Mechanistic PK modeling : Integrate physiologically based pharmacokinetic (PBPK) models to adjust dosing regimens and account for tissue penetration barriers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
